![molecular formula C21H20N2O4S2 B2723361 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-08-2](/img/structure/B2723361.png)
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin and leptin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Development of Novel Compounds : Innovative synthesis methods have led to the creation of new compounds with potential biological activities. One study described a method for generating benzamide-based 5-aminopyrazoles, highlighting their significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
- Heterocyclic Compound Synthesis : Another study focused on synthesizing heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, exploring their antibacterial and antifungal activities (Patel & Patel, 2015).
Biological Activities and Applications
- Antibacterial and Antifungal Effects : Research into the synthesis of novel benzamide derivatives has shown promising antibacterial and antifungal properties. One study synthesized Schiff base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide, demonstrating high to low Minimum Inhibition Concentration (MIC) values against various bacterial strains (Maru, Patel, & Yadav, 2015).
- Anticancer Properties : The synthesis of benzamide derivatives has been explored for anticancer applications, with some compounds exhibiting excellent in vitro activity against cancer cell lines. A particular focus has been on the development of compounds with anti-tubercular scaffolds, showcasing promising IC50 values against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Structural and Mechanistic Studies
- Structural Characterization : Advances in chemical synthesis techniques have facilitated the structural characterization of new benzamide derivatives. Studies utilizing NMR, IR, and mass spectroscopy have significantly contributed to understanding the molecular frameworks of these compounds and their potential biological activities (Fahim & Shalaby, 2019).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)17-11-9-16(10-12-17)20(25)23-21-22-18(19(28-21)14(3)24)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEPEHKAYFZPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.